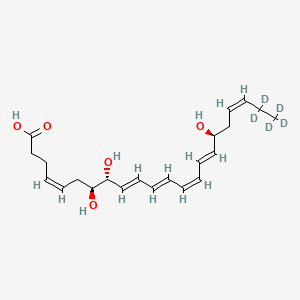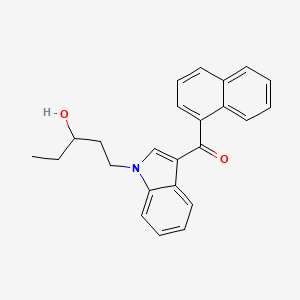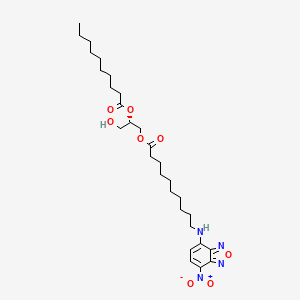
10-Octadecylacridine orange bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Highly selective fluorescent reagent. Potential sensitive dye to monitor differences in cell potential as they occur during ion transport through the cell membrane.
Scientific Research Applications
Environmental Remediation and Water Treatment
One study modified palygorskite with octadecyl trimethylammonium bromide to assess its application for the adsorption of anionic dyes from wastewater, demonstrating the potential of organo-palygorskites in environmental remediation efforts (Sarkar et al., 2011). This indicates that similar octadecyl-containing compounds may be useful in removing contaminants from water, showcasing an important application in environmental science and engineering.
Drug-DNA Interactions and Biomedical Research
Research on the interactions of DNA with compounds like acridine orange and ethidium bromide, which are structurally related to 10-Octadecylacridine orange bromide, provides insights into the structural and photophysical aspects of drug-DNA interactions. These studies are crucial for understanding the mechanisms of action of potential therapeutic agents and for the development of new drugs (Kononov et al., 2001). The ability of these compounds to intercalate into DNA and affect its structure and function highlights their significance in biomedical research, especially in the areas of cancer therapy and molecular biology.
Analytical Chemistry and Material Science
The development of new adsorbents and chromatographic materials is another area where related compounds find application. For example, the synthesis of silica-poly(octadecylimidazolium) hybrid materials for use as stationary phases in liquid chromatography demonstrates the versatility of octadecyl-containing compounds in creating selective and efficient separation tools (Qiu et al., 2011). These materials exhibit ultra-high shape selectivity for certain analytes, showcasing their potential in the development of advanced analytical methodologies and materials science.
Mechanism of Action
Target of Action
10-Octadecylacridine orange bromide is a highly selective fluorescent reagent . It is primarily used as a potential-sensitive dye to monitor differences in cell potential as they occur during ion transport through the cell membrane .
Mode of Action
The compound’s mode of action is primarily through its interaction with the cell membrane . It is used to monitor changes in cell potential, which occur during ion transport across the cell membrane
Biochemical Pathways
Given its role as a potential-sensitive dye, it can be inferred that it plays a role in pathways involvingion transport across the cell membrane .
Pharmacokinetics
It is known to be soluble in dmso , which may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the ability to monitor changes in cell potential . This can be particularly useful in studying the function and behavior of cells, especially in relation to ion transport across the cell membrane .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C under desiccating conditions . Furthermore, it is soluble in DMSO , which can influence its stability and efficacy in different environments.
Biochemical Analysis
Cellular Effects
10-Octadecylacridine orange bromide has a profound impact on various types of cells and cellular processes. It is used as a potential sensitive dye to monitor differences in cell potential as they occur during ion transport through the cell membrane
Temporal Effects in Laboratory Settings
This compound is known for its stability and can be stored for up to 12 months under desiccating conditions
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-octadecylacridin-10-ium-3,6-diamine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-38-34-28-32(36(2)3)24-22-30(34)27-31-23-25-33(37(4)5)29-35(31)38;/h22-25,27-29H,6-21,26H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWUNXBPDTDHY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75168-16-0 |
Source


|
| Record name | 75168-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)
